

# Technical Support Center: Achieving Nanoscale Resolution of $\alpha$ -Actinin with STORM/PALM

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## Compound of Interest

Compound Name: ALPHA-ACTININ

Cat. No.: B1170191

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Welcome to the technical support center for improving the resolution of  $\alpha$ -actinin in STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during their super-resolution microscopy experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the main difference between STORM and PALM for imaging  $\alpha$ -actinin?

A1: The primary distinction lies in the fluorescent labels used. STORM typically employs organic dyes, such as Alexa Fluor 647 or Cy5, attached to antibodies for immunolabeling of endogenous  $\alpha$ -actinin.<sup>[1][2][3]</sup> PALM, on the other hand, generally uses photoactivatable or photoconvertible fluorescent proteins (e.g., mEos, Dronpa) fused to  $\alpha$ -actinin, which are then expressed in cells.<sup>[1][2][3]</sup>

Q2: What kind of resolution can I expect for  $\alpha$ -actinin with STORM/PALM?

A2: STORM and PALM can increase the optical resolution by a factor of 10 compared to conventional fluorescence microscopy, achieving a lateral resolution of approximately 20 nm and an axial resolution of about 50 nm.<sup>[1]</sup> With advanced setups, such as dual-objective STORM, a lateral resolution of less than 10 nm and an axial resolution under 20 nm has been achieved for cytoskeletal components.

Q3: Is it possible to perform two-color STORM/PALM with  $\alpha$ -actinin and another protein?

A3: Yes, dual-color imaging is feasible. For PALM, you can use two different fluorescent proteins, such as tdEos and Dronpa, fused to your proteins of interest (e.g., vinculin and  $\alpha$ -actinin).[4] For STORM, you can use different fluorophores with distinct spectral properties, often in combination with various activation lasers.[5][6]

## Troubleshooting Guides

### Problem 1: Low Resolution or Blurry $\alpha$ -Actinin Structures

This is a common issue that can arise from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot and improve image resolution.

Possible Cause & Solution

Possible Cause	Troubleshooting Steps & Recommendations
Suboptimal Antibody/Fluorophore Labeling	<p>- Antibody Specificity: Ensure your primary antibody is highly specific for <math>\alpha</math>-actinin. Test for off-target binding using controls. The clone EA-53 is known to be specific for <math>\alpha</math>-skeletal and <math>\alpha</math>-cardiac muscle actinins.</p> <p>- Labeling Density: For STORM, a higher labeling density is often needed than for conventional microscopy. A good starting point is to use twice the amount of antibody.<sup>[7]</sup> However, be aware that excessively high labeling can lead to artifacts.</p> <p>- Fluorophore Choice: For STORM, use bright and photostable dyes like Alexa Fluor 647 or Cy5.<sup>[5]</sup> For PALM, mEos3.2 and mMaple3 are considered among the best green-to-red photoconvertible fluorescent proteins.<sup>[8][9]</sup></p> <p>- Small Labels: To minimize linkage error and improve resolution, consider using smaller affinity probes like nanobodies instead of full-size antibodies.<sup>[6][10]</sup></p>
Inadequate Sample Fixation	<p>- Fixative Choice: While glutaraldehyde is often considered the gold standard for preserving actin structures, proper paraformaldehyde (PFA) fixation can yield excellent results and is often more compatible with immunostaining.<sup>[11][12][13][14][15]</sup> A recommended starting point is 4% PFA in a cytoskeleton-preserving buffer.<sup>[11]</sup></p> <p>- Fixation Conditions: The temperature and duration of fixation are critical. For PFA, fixing for 10 minutes at 37°C has been shown to preserve fine actin details.<sup>[11]</sup></p> <p>- Pre-extraction: For imaging cytoskeletal proteins, a brief pre-extraction with a mild detergent (e.g., 0.5% Triton X-100 in a cytoskeleton buffer for 30-60 seconds) before fixation can reduce background fluorescence.<sup>[5]</sup></p>

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#### Poor Fluorophore Photoswitching

- Imaging Buffer Composition: The imaging buffer is crucial for inducing the "blinking" of fluorophores in STORM. It should contain a reducing agent (e.g., MEA or  $\beta$ -mercaptoethanol) to promote the dark state and an oxygen scavenger system (e.g., GLOX) to prevent photobleaching.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) - Fresh Buffer: Always use freshly prepared imaging buffer for optimal performance.[\[16\]](#)

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#### System-Related Issues

- Laser Power: High laser power is necessary to switch most fluorophores to the dark state.[\[5\]](#) This needs to be optimized for your specific setup and fluorophore. - Drift Correction: Sample drift during the long acquisition times can severely degrade resolution. Ensure your microscope's drift correction system is active and functioning correctly.[\[5\]](#)

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## Problem 2: High Background Signal Obscuring $\alpha$ -Actinin

High background can significantly reduce the signal-to-noise ratio, making precise localization of single molecules difficult.

#### Possible Cause & Solution

Possible Cause	Troubleshooting Steps & Recommendations
Autofluorescence	<ul style="list-style-type: none"><li>- Cellular Autofluorescence: Use a buffer that minimizes autofluorescence. If imaging in tissue, be aware that tissue scattering and autofluorescence can be significant challenges. <a href="#">[6]</a></li><li>- Substrate Autofluorescence: Use high-quality coverslips with low autofluorescence.</li></ul>
Non-specific Antibody Binding	<ul style="list-style-type: none"><li>- Blocking: Ensure adequate blocking of your sample (e.g., with BSA or serum) before antibody incubation to prevent non-specific binding.</li><li>- Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.</li></ul>
Out-of-Focus Fluorophores	<ul style="list-style-type: none"><li>- Illumination Method: Use Total Internal Reflection Fluorescence (TIRF) microscopy for imaging <math>\alpha</math>-actinin at or near the cell-coverslip interface (e.g., in focal adhesions). <a href="#">[5]</a> This will excite only a thin section of the sample, reducing background from out-of-focus fluorophores.</li></ul>

## Experimental Protocols

### Optimized PFA Fixation and Immunostaining for $\alpha$ -Actinin STORM

This protocol is adapted from methods optimized for preserving the actin cytoskeleton. [\[11\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Pre-warm Buffers: Pre-warm PFA solution and all washing buffers to 37°C.
- Cell Culture: Grow cells on high-quality, clean coverslips suitable for super-resolution microscopy.

- (Optional) Pre-extraction: Briefly wash cells with a cytoskeleton buffer (e.g., BRB80: 80 mM PIPES, 1mM MgCl<sub>2</sub>, 1mM EGTA, pH 6.8).[5] Then, permeabilize for 30-60 seconds with 0.5% Triton X-100 in cytoskeleton buffer.[5]
- Fixation: Fix cells with 4% PFA in a cytoskeleton-preserving buffer for 10 minutes at 37°C. [11]
- Washing: Wash the cells three times with PBS.
- Permeabilization (if not pre-extracted): Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Block with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with a primary antibody specific to  $\alpha$ -actinin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with a STORM-compatible fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from light.
- Post-fixation: It is recommended to post-fix with 4% PFA for 10 minutes to stabilize the antibodies.[5]
- Final Washes: Wash extensively with PBS. Store in PBS until imaging.

## STORM Imaging Buffer Preparation

A commonly used STORM buffer recipe includes:[16][19]

- Buffer B: 10 mM Tris (pH 8.0), 50 mM NaCl, 10% Glucose.
- Glox Solution: Dissolve 14 mg of Glucose Oxidase in 200  $\mu$ l of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl). Add 50  $\mu$ l of catalase solution and centrifuge. Use the supernatant.[16]

- Final STORM Buffer: To 690  $\mu$ l of Buffer B, add 7  $\mu$ l of Glox solution and 7  $\mu$ l of a reducing agent like 2-Mercaptoethanol.[19] This buffer should be prepared fresh just before imaging.

## Data Presentation

### Comparison of Fluorophores for PALM

The choice of fluorescent protein is critical for the success of PALM imaging. Here is a comparison of commonly used options.

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Photoconversion Laser	Key Characteristics
mEos3.2	507 (Green), 572 (Red)	516 (Green), 580 (Red)	UV-Violet (405 nm)	Monomeric, bright, fast-maturing, high photon count. Considered one of the best green-red photoconvertible FPs.[8]
mMaple3	489 (Green), 566 (Red)	505 (Green), 583 (Red)	UV-Violet (405 nm)	Very high ratio of detectable to total fluorescent proteins.[8]
Dronpa	503	518	UV-Violet (405 nm)	Reversibly switchable from dark to green.[8][20]
PA-TagRFP	562	595	UV-Violet (405 nm)	Very bright, photostable, and monomeric. Excellent for both conventional and PALM imaging. [8][20]
PA-mCherry1	570	596	UV-Violet (405 nm)	Good for two-color PALM, but has a low photon count, making it less suitable for tracking.[8][20]



## Visualizations

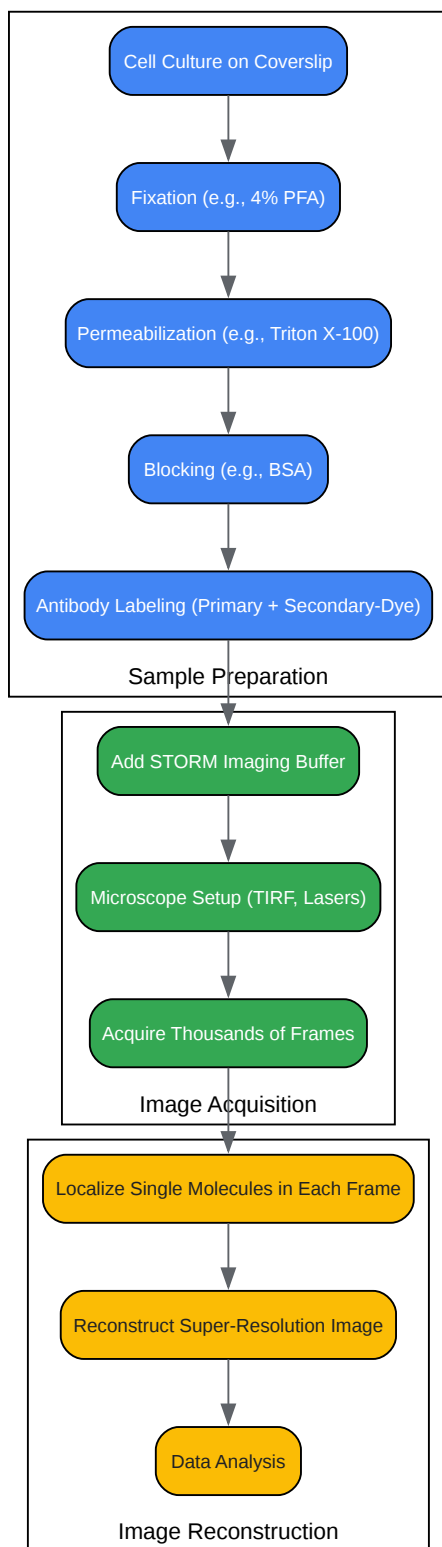


Figure 1. General workflow for a STORM experiment.

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Figure 1. General workflow for a STORM experiment.

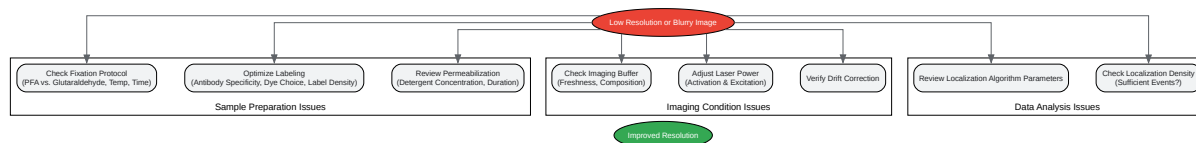


Figure 2. Troubleshooting low resolution in STORM/PALM.

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